molecular formula C19H19F2NO3 B11264333 methyl N-[(2,6-difluorophenyl)carbonyl]-N-(2,6-dimethylphenyl)alaninate

methyl N-[(2,6-difluorophenyl)carbonyl]-N-(2,6-dimethylphenyl)alaninate

Cat. No.: B11264333
M. Wt: 347.4 g/mol
InChI Key: NGPOVSSPZJDOIH-UHFFFAOYSA-N
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Description

Methyl 2-[1-(2,6-difluorophenyl)-N-(2,6-dimethylphenyl)formamido]propanoate is a complex organic compound that features both fluorinated aromatic and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[1-(2,6-difluorophenyl)-N-(2,6-dimethylphenyl)formamido]propanoate typically involves the esterification of 2,6-difluorobenzoic acid with methanol . This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion. The resulting methyl 2,6-difluorobenzoate is then subjected to further reactions to introduce the formamido and propanoate groups.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-(2,6-difluorophenyl)-N-(2,6-dimethylphenyl)formamido]propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce halogens, alkyl groups, or other functional groups onto the aromatic rings.

Scientific Research Applications

Methyl 2-[1-(2,6-difluorophenyl)-N-(2,6-dimethylphenyl)formamido]propanoate has several applications in scientific research:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound may be used in studies of enzyme interactions and inhibition, given its potential to interact with biological macromolecules.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs, especially those targeting specific enzymes or receptors.

    Industry: It can be used in the production of specialty chemicals and materials, benefiting from its unique structural properties.

Mechanism of Action

The mechanism by which methyl 2-[1-(2,6-difluorophenyl)-N-(2,6-dimethylphenyl)formamido]propanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorinated aromatic rings can engage in π-π interactions, while the ester and formamido groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[1-(2,6-difluorophenyl)-N-(2,6-dimethylphenyl)formamido]propanoate is unique due to its combination of fluorinated aromatic rings, ester, and formamido functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H19F2NO3

Molecular Weight

347.4 g/mol

IUPAC Name

methyl 2-(N-(2,6-difluorobenzoyl)-2,6-dimethylanilino)propanoate

InChI

InChI=1S/C19H19F2NO3/c1-11-7-5-8-12(2)17(11)22(13(3)19(24)25-4)18(23)16-14(20)9-6-10-15(16)21/h5-10,13H,1-4H3

InChI Key

NGPOVSSPZJDOIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)C2=C(C=CC=C2F)F

Origin of Product

United States

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